6-vinylnicotinonitrile 6-vinylnicotinonitrile
Brand Name: Vulcanchem
CAS No.: 16173-99-2
VCID: VC21066471
InChI: InChI=1S/C8H6N2/c1-2-8-4-3-7(5-9)6-10-8/h2-4,6H,1H2
SMILES: C=CC1=NC=C(C=C1)C#N
Molecular Formula: C8H6N2
Molecular Weight: 130.15 g/mol

6-vinylnicotinonitrile

CAS No.: 16173-99-2

Cat. No.: VC21066471

Molecular Formula: C8H6N2

Molecular Weight: 130.15 g/mol

* For research use only. Not for human or veterinary use.

6-vinylnicotinonitrile - 16173-99-2

Specification

CAS No. 16173-99-2
Molecular Formula C8H6N2
Molecular Weight 130.15 g/mol
IUPAC Name 6-ethenylpyridine-3-carbonitrile
Standard InChI InChI=1S/C8H6N2/c1-2-8-4-3-7(5-9)6-10-8/h2-4,6H,1H2
Standard InChI Key FBWDVFPJEWHTBH-UHFFFAOYSA-N
SMILES C=CC1=NC=C(C=C1)C#N
Canonical SMILES C=CC1=NC=C(C=C1)C#N

Introduction

Synthesis Methods

The synthesis of 6-vinylnicotinonitrile can be achieved through various methods. Below are some notable synthetic approaches:

Cyclocondensation Reaction

  • Reaction Pathway: Cyclocondensation between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile.

  • Catalyst: Sodium alkoxide solutions, such as sodium ethoxide or sodium methoxide.

  • Outcome: This method is efficient for producing high yields of the compound.

Alternative Routes

While industrial-scale production methods are not extensively documented, general principles of organic synthesis—such as using optimized catalysts and reaction conditions—are likely employed for scalability.

Chemical Reactions

6-Vinylnicotinonitrile undergoes various chemical reactions due to its functional groups:

Reaction TypeReagents/ConditionsProducts
OxidationHydrogen peroxide, peracidsPyridine N-oxides
ReductionLithium aluminum hydride, hydrogenationPrimary amines
Electrophilic SubstitutionHalogens, sulfonyl chloridesSubstituted pyridine derivatives

The ethenyl group enhances the compound's reactivity in substitution reactions, while the nitrile group allows for transformations into amines or other derivatives.

Organic Synthesis

6-Vinylnicotinonitrile serves as a versatile building block in synthesizing complex organic molecules. Its dual functionality (ethenyl and nitrile groups) makes it valuable in constructing heterocyclic compounds.

Biological Research

Derivatives of this compound have shown potential biological activities:

  • Antimicrobial Properties: Some derivatives exhibit inhibitory effects on bacterial growth.

  • Anticancer Potential: Research has explored its role in targeting enzymes like topoisomerases involved in DNA replication.

Drug Development

The compound's structure makes it a candidate for pharmacophore development in drug discovery.

Industrial Applications

It is used in producing specialty chemicals and materials with specific properties, such as polymers or advanced coatings.

Comparison with Similar Compounds

CompoundKey Differences
Pyridine-3-carbonitrileLacks the ethenyl group; less reactive in substitutions.
2-Aminopyridine-3-carbonitrileContains an amino group; different chemical properties.
4,6-Diphenyl-pyridine-3-carbonitrileFeatures bulky phenyl groups; altered steric effects.

The combination of ethenyl and nitrile groups makes 6-vinylnicotinonitrile unique among pyridine derivatives.

Safety and Handling

This compound should be handled with care in a controlled laboratory environment:

  • Use appropriate personal protective equipment (PPE).

  • Avoid inhalation or direct contact with skin or eyes.

  • Store in a cool, dry place away from incompatible substances.

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